![molecular formula C19H17Cl2N3O2S B7732935 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide](/img/structure/B7732935.png)
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
准备方法
The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide typically involves multiple steps. One common method includes the following steps:
Synthesis of 2,4-dichlorobenzyl chloride: This can be achieved by chlorination of 2,4-dichlorotoluene.
Formation of thiazole ring: The 2,4-dichlorobenzyl chloride reacts with thiourea to form the thiazole ring.
Coupling with glycinamide: The thiazole derivative is then coupled with glycinamide in the presence of a suitable coupling agent to form the final compound.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use catalytic processes and continuous flow reactors to enhance efficiency .
化学反应分析
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
科学研究应用
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
作用机制
The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis, leading to cell death. Additionally, it may interfere with signaling pathways related to inflammation and cancer cell proliferation .
相似化合物的比较
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide can be compared with other thiazole derivatives, such as:
2,4-dichlorobenzyl alcohol: Known for its antibacterial properties and used in throat lozenges.
2,4-dichlorobenzonitrile: Used as an intermediate in the synthesis of herbicides and pesticides.
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide: Studied for its potential antifungal and anticancer activities.
属性
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-26-17-5-3-2-4-16(17)22-11-18(25)24-19-23-10-14(27-19)8-12-6-7-13(20)9-15(12)21/h2-7,9-10,22H,8,11H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMPHJHHKNLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-bromophenyl)-2-cyanoacetamide](/img/structure/B7732854.png)
![(2Z)-N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7732857.png)
![(2Z)-N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7732864.png)
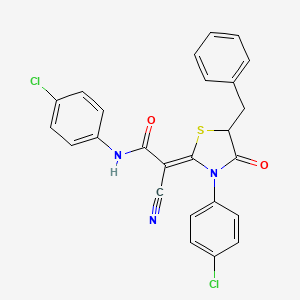
![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B7732880.png)
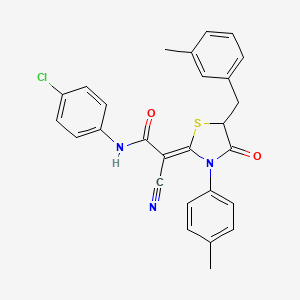
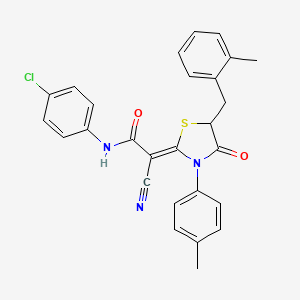
![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B7732899.png)
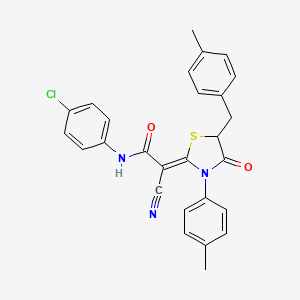
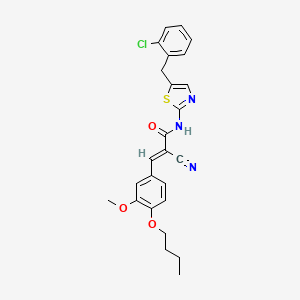
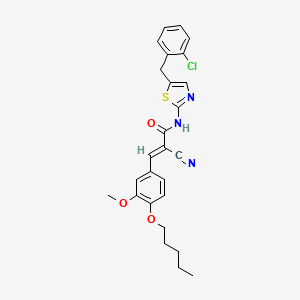
![(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B7732917.png)
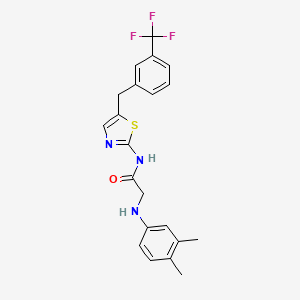
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B7732950.png)
